molecular formula C10H6F4N2 B1396520 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine CAS No. 1116339-59-3

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

Cat. No.: B1396520
CAS No.: 1116339-59-3
M. Wt: 230.16 g/mol
InChI Key: KVVQBWAJXISTTM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(15)16-8/h1-4H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVQBWAJXISTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705222
Record name 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-59-3
Record name 6-Fluoro-4-(trifluoromethyl)-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116339-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-trifluoromethylaniline with suitable reagents under controlled conditions. For instance, cyclocondensation reactions can be employed, where 2-trifluoromethylaniline reacts with methyl acetates in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine plays a significant role in the development of novel pharmaceuticals. Its applications include:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of critical enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. The fluorine atoms enhance its binding affinity to these targets, making it a candidate for antibacterial drug development .
  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, particularly against resistant strains of Plasmodium falciparum, the causative agent of malaria .

Biological Research

The biological activity of this compound has been explored extensively:

  • Antimalarial Activity : Studies have demonstrated that this compound possesses potent antimalarial effects, especially against chloroquine-resistant strains. Its mechanism involves interference with the parasite's metabolic processes .
  • Antitumor Properties : Investigations into its antitumor efficacy reveal that certain quinoline derivatives can disrupt tubulin networks in cancer cells, leading to apoptosis. This suggests potential applications in cancer therapeutics .

Material Science

The unique properties of this compound also make it suitable for advanced material synthesis:

  • Liquid Crystals and Dyes : Its chemical structure allows for the development of new materials with specific optical properties, which are useful in electronic and photonic applications .

Antimalarial Efficacy Study

A notable study focused on the synthesis and evaluation of chlorostyrylquinoline analogues, including those with trifluoromethyl substitutions. The results indicated promising antimalarial activity against P. falciparum, with low toxicity profiles observed in murine models. This highlights the potential for developing new antimalarial agents based on this compound's structure .

Antitumor Studies

Another investigation into quinoline derivatives demonstrated that compounds similar to this compound could effectively disrupt microtubule dynamics in cancer cells. This disruption leads to cell cycle arrest and subsequent cell death, showcasing the compound's potential as an anticancer agent .

Uniqueness of this compound

The specific combination of fluorine and trifluoromethyl groups in this compound provides distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable candidate for further research and development across various scientific domains .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. The compound’s fluorine atoms enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine
  • CAS Number : 1116339-59-3
  • Molecular Formula : C₁₀H₆F₄N₂
  • Molecular Weight : 242.16 g/mol (calculated).

Structural Features: This quinoline derivative contains a fluorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 4, with an amino (-NH₂) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while fluorine modulates electronic properties and bioavailability .

Substituted Quinolines with Halogen and Fluorinated Groups

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • Key Features : Bromine at position 6, difluoromethyl (-CF₂H) aniline substituent.
  • Synthesis: One-step protocol using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline under reflux .
  • Biological Relevance : The difluoromethyl group improves solubility and kinase inhibition profiles (e.g., PQR530, a PI3K/mTOR inhibitor) .
  • Comparison : Replacing bromine with fluorine (as in the target compound) may reduce steric hindrance and alter binding affinity.
6-Fluoro-2-methylquinolin-4-amine
  • CAS : 288151-49-5
  • Key Features : Methyl group at position 2 instead of -CF₃.
  • Physicochemical Properties : Molecular weight = 176.19 g/mol; hazards include H302 (oral toxicity) and H318 (eye damage) .

Trifluoromethyl-Substituted Quinolines with Varied Functional Groups

4-(Difluoromethyl)-N,N-dimethyl-2-(trifluoromethyl)quinolin-6-amine
  • Key Features: Dual fluorinated groups (-CF₃ at position 2, -CF₂H at position 4) and dimethylamino (-N(CH₃)₂) at position 4.
  • Applications : Designed for crop protection, highlighting the role of fluorination in enhancing pesticidal activity and environmental resilience .
  • Comparison: The additional dimethylamino group may increase basicity and target selectivity compared to the amino group in the target compound.
6-(Dimethylamino)-4-(trifluoromethyl)-2(1H)-quinolinone
  • CAS : 328947-81-5
  • Key Features: Trifluoromethyl at position 4, dimethylamino at position 6, and a ketone at position 2.
  • Biological Activity: Potential antiretroviral applications, similar to doravirine (HIV protease inhibitor) .

Anticancer Quinoline Derivatives

NSC 368390 (DuP-785)
  • Structure: 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt .
  • Activity: Demonstrates >90% inhibition of human tumor xenografts (e.g., MX-1 breast, DLD-2 colon) via oral or intravenous administration .
  • Comparison: The carboxylic acid group in NSC 368390 enhances water solubility, whereas the amino group in the target compound may favor different pharmacokinetic profiles.

Biological Activity

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimalarial and antitumor properties, structure-activity relationships (SAR), and mechanisms of action.

The chemical structure of this compound includes a fluorine atom and a trifluoromethyl group, which are known to enhance the pharmacological properties of compounds. The presence of these groups can improve lipophilicity, stability, and selectivity for biological targets.

Antimalarial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit potent antimalarial activity against Plasmodium falciparum, particularly strains resistant to chloroquine.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of a fluorine atom at the C6 position significantly improves antiplasmodial activity. For instance, compounds with fluorinated substitutions showed enhanced potency compared to their non-fluorinated counterparts. Table 1 summarizes the EC50 values of selected analogues:

CompoundSubstituentEC50 (nM)
Compound 8H41.2 ± 5.3
Compound 94-NO228.6 ± 0.9
Compound 16H21.0 ± 2.1
Compound 20CF39.0 ± 1.0
Compound 294-F4.8 ± 2.0

The most active compound in this series demonstrated an EC50 value nearly fourteen times more potent than the standard UCF501 .

Antitumor Activity

In addition to its antimalarial effects, recent research has highlighted the potential of this compound as an antitumor agent. A study reported that derivatives with similar structural features exhibited significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) cells.

The mechanism by which these compounds exert their antitumor effects appears to involve microtubule polymerization inhibition, similar to well-known agents like colchicine. For instance, compound 5e was found to induce apoptosis in HeLa cells through cell cycle arrest at the G2/M phase .

Table 2 provides IC50 values for selected derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 5ePC30.49
Compound 5fK5620.08
Compound 5oHeLa0.01

Case Studies

  • Antimalarial Efficacy : A study focused on the synthesis and evaluation of chlorostyrylquinoline analogues, including those with trifluoromethyl substitutions, showed promising results against P. falciparum with low toxicity profiles in murine models .
  • Antitumor Studies : Another investigation into quinoline derivatives demonstrated that certain compounds could disrupt tubulin networks in cancer cells, leading to effective cell death mechanisms .

Q & A

Q. What are the established synthetic routes for 6-fluoro-4-(trifluoromethyl)quinolin-2-amine, and what are their critical reaction parameters?

The compound is synthesized via nucleophilic substitution or electrophilic cyclization. A common approach involves fluorination of quinoline precursors using trifluoroiodomethane-zinc-sulfur dioxide systems under controlled conditions . Key parameters include reaction temperature (80–120°C), solvent choice (e.g., N-methylpyrrolidone for high polarity), and stoichiometric ratios of fluorinating agents to precursors. For example, 2,8-bis(trifluoromethyl)-4-chloroquinoline reacts with amines in the presence of triethylamine to yield derivatives with trifluoromethyl groups .

Q. How is this compound characterized structurally and analytically?

  • 1H/19F NMR : Distinct chemical shifts (δ 7.8–8.5 ppm for aromatic protons; δ -60 to -70 ppm for CF3 groups) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 260.05 for C10H7F4N2) validate purity and molecular weight .
  • X-ray crystallography : Used to resolve ambiguities in regioisomerism (e.g., distinguishing 4- vs. 6-fluoro positions) .

Q. What solvents and conditions are optimal for purification of this compound?

Recrystallization in ethanol/water mixtures (70:30 v/v) yields high-purity crystals. Column chromatography with silica gel and ethyl acetate/hexane (1:3) is effective for separating trifluoromethylated byproducts. Avoid DMSO due to strong hydrogen bonding with the amine group .

Q. What safety precautions are critical during handling?

  • Fluorine reactivity : Use PTFE-lined equipment to prevent corrosion.
  • Amine toxicity : Work under fume hoods with nitrile gloves.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from substitution reactions) before disposal .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF3 group increases lipophilicity (logP ~2.8) and metabolic stability. It also induces electron-withdrawing effects, lowering the pKa of the amine (estimated pKa ~5.2) and enhancing hydrogen-bonding capacity .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of this compound?

Optimize catalyst systems (e.g., Pd/C for dehalogenation steps) and employ flow chemistry to control exothermic fluorination. A reported method achieves 75% yield by using microwave-assisted heating (100°C, 30 min) .

Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylated quinolines?

  • Meta-analysis : Compare datasets using standardized assays (e.g., MIC against Mycobacterium tuberculosis).
  • SAR studies : Modify the 2-amine substituent to isolate contributions of fluorine vs. trifluoromethyl groups .

Q. How do computational methods aid in predicting the compound’s reactivity and binding affinity?

DFT calculations (B3LYP/6-31G*) model electrophilic aromatic substitution pathways. Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 isoforms (ΔG ~-9.2 kcal/mol) .

Q. What are the challenges in analyzing degradation products of this compound under acidic conditions?

Hydrolysis of the CF3 group generates HF, complicating LC-MS analysis. Use HILIC columns with phosphate buffer (pH 6.8) and post-column derivatization with dansyl chloride for fluorophore tagging .

Q. How can isotopic labeling (e.g., 19F or 15N) enhance mechanistic studies of this compound?

  • 19F NMR : Track fluorination kinetics in real time.
  • 15N-labeled amines : Elucidate hydrogen-bonding interactions in protein-ligand complexes via HSQC NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluoro-4-(trifluoromethyl)quinolin-2-amine
Reactant of Route 2
6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

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